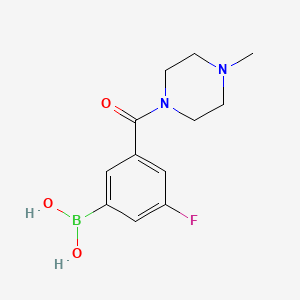

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid

Description

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid (CAS: 1704082-15-4) is an organoboron compound with a molecular formula of C₁₁H₁₆BFN₂O₂ and a molar mass of 238.07 g/mol . Its structure features a phenyl ring substituted with:

- A fluoro group at position 3,

- A boronic acid (-B(OH)₂) group,

- A 4-methylpiperazine-1-carbonyl moiety at position 5.

This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing molecules targeting enzyme inhibition (e.g., β-lactamases) . The boronic acid group enables covalent interactions with catalytic serine residues in enzymes, mimicking transition states of substrates . Its pKa of ~7.6 suggests moderate acidity, favoring the formation of reactive boronate species under physiological conditions .

Properties

IUPAC Name |

[3-fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFN2O3/c1-15-2-4-16(5-3-15)12(17)9-6-10(13(18)19)8-11(14)7-9/h6-8,18-19H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSSVWQSEQZXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reactants: Aryl halide (e.g., 3-fluoro-5-bromophenyl) and boronic acid derivative.

Catalyst: Palladium(0) or palladium(II) complexes.

Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvent: Typically, a mixture of water and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is primarily based on its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The piperazine moiety can enhance the compound’s binding affinity to specific molecular targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues with Varied Heterocyclic Substituents

(A) Morpholine vs. Piperazine Derivatives

- Compound A: (3-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid (CAS: 874219-29-1) Molecular Weight: 253.04 g/mol Key Difference: Morpholine (oxygen-containing heterocycle) instead of 4-methylpiperazine. However, the larger molecular weight may reduce membrane permeability .

Compound B : (2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid (CAS: 874219-40-6)

(B) Trifluoromethyl-Substituted Analogues

- Compound C : [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid (CAS: 159020-59-4)

- Molecular Formula : C₇H₅BF₄O₂

- Key Difference : Trifluoromethyl (-CF₃) replaces the 4-methylpiperazine-1-carbonyl group.

- Impact : The -CF₃ group is highly electronegative and lipophilic, increasing metabolic stability but reducing solubility. This makes Compound C more suited for hydrophobic environments, such as membrane-bound targets .

Functional Group Modifications

(A) Boronic Esters vs. Free Boronic Acids

- Compound D : Pinacol ester of (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid

- Key Difference : Boronic acid is esterified with pinacol.

- Impact : Esters exhibit slower oxidation rates compared to free boronic acids. For example, pinacol esters oxidize 50% in 10 minutes under H₂O₂, while free acids take 22 minutes . This property is critical for prodrug design, where controlled release is required.

(B) Amino-Substituted Analogues

- Compound E: 4-Aminophenylboronic acid Key Difference: Primary amino group instead of 4-methylpiperazine. Impact: The amino group enables conjugation to probes (e.g., RT-LPG sensors) but may reduce specificity due to nonspecific interactions .

Key Findings :

Electron-Withdrawing Groups : Fluorine at position 3 enhances electrophilicity of the boronic acid, promoting covalent bond formation with serine residues in β-lactamases .

Solubility-activity Trade-off : Polar groups (e.g., morpholine) improve solubility but may reduce cell permeability, whereas lipophilic groups (e.g., -CF₃) enhance permeability at the cost of solubility .

Steric Effects : Piperazine’s bulkiness may limit access to certain enzyme active sites compared to smaller substituents like -NH₂ .

Biological Activity

Overview

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a boronic acid group, a fluorine atom, and a piperazine moiety, contributes to its reactivity and interaction with biological targets.

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , which allows for the formation of carbon-carbon bonds between boronic acids and aryl halides. The reaction conditions generally include:

- Reactants : Aryl halide (e.g., 3-fluoro-5-bromophenyl) and boronic acid derivative.

- Catalyst : Palladium(0) or palladium(II) complexes.

- Base : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

- Solvent : A mixture of water with an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : Elevated temperatures ranging from 50°C to 100°C are typically employed.

The biological activity of this compound is largely attributed to its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols, which is significant for enzyme inhibition studies. The piperazine moiety enhances binding affinity, thus increasing potency and selectivity against specific enzymes .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in aminoacyl-tRNA synthetase activity. For example, docking studies have shown that similar boronic acids can inhibit leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in microorganisms. This mechanism is comparable to that of benzoxaborole antifungal drugs, which also target LeuRS .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties. It has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger. Notably, its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of the established antifungal drug AN2690 (Tavaborole), suggesting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple phenyl ring with boronic acid | Limited biological activity |

| 3-Fluorophenylboronic Acid | Similar structure without piperazine | Moderate activity against bacteria |

| 4-Methylpiperazine-1-carbonylphenylboronic Acid | Lacks fluorine atom | Enhanced binding but less potent |

The unique combination of functional groups in this compound imparts distinct chemical and biological properties that set it apart from simpler analogs .

Case Studies

Several studies have explored the biological applications of boronic acids, including:

- Antifungal Activity : A study demonstrated that derivatives similar to this compound could inhibit LeuRS in Candida albicans, leading to potential therapeutic applications in treating fungal infections .

- Antibacterial Properties : Research showed promising results for the inhibition of bacterial growth, indicating a potential role in developing new antibiotics against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid, and how does solvent choice impact yield?

- Methodological Answer : Synthesis typically involves coupling a fluorophenylboronic acid precursor with a 4-methylpiperazine derivative. Reflux in polar aprotic solvents (e.g., THF or DMF) under inert atmosphere is common. Evidence suggests that solvent polarity affects boronic acid stability: polar solvents enhance solubility but may require lower temperatures (40–60°C) to prevent decomposition . Yield optimization can be achieved via iterative adjustments of catalyst loading (e.g., Pd(dppf)Cl₂ for cross-coupling) and stoichiometric ratios (1:1.2 for boronic acid to aryl halide) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the fluorine substituent (δ ~ -120 ppm in ¹⁹F NMR) and piperazine carbonyl resonance (δ ~ 165–170 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₆BFN₂O₂, [M+H⁺]⁺ = 239.12). FT-IR identifies boronic acid B-OH stretches (~3200–3400 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) but limited solubility in water. Pre-dissolution in DMSO (10 mM stock) is recommended for aqueous reaction systems. Solubility can be enhanced via pH adjustment (pKa ~7.6) to deprotonate the boronic acid, forming a more soluble boronate species .

Advanced Research Questions

Q. How does the fluorine substituent and piperazine moiety influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The fluorine atom increases electrophilicity at the para-position, accelerating oxidative addition with Pd catalysts. The piperazine carbonyl group stabilizes intermediates via coordination to Pd, reducing side reactions. Kinetic studies show that electron-withdrawing groups (e.g., -F) lower activation energy by ~15% compared to non-fluorinated analogs. However, steric hindrance from the piperazine ring may require longer reaction times (12–24 hrs) for complete conversion .

Q. What strategies mitigate boronic acid oxidation during storage and reactions?

- Methodological Answer : Oxidation to phenol derivatives occurs via ROS (reactive oxygen species). Storage : Use inert atmospheres (Ar/N₂) and low temperatures (-20°C). Reaction Design : Add antioxidants (e.g., BHT) or employ boronic ester prodrugs (e.g., pinacol ester) to stabilize the boronic acid. Oxidation rates can be quantified via ¹H NMR with H₂O₂ (1.2 equiv.), showing 50% conversion in 5–27 minutes depending on diol affinity .

Q. How can LC-MS/MS be applied to detect trace impurities of this compound in pharmaceutical intermediates?

- Methodological Answer : Develop a reverse-phase LC-MS/MS method using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions for the parent ion (m/z 239 → 195) and impurities (e.g., methylphenyl boronic acid, m/z 151 → 119). Achieve limits of detection (LOD) <1 ppm by optimizing collision energy (20–30 eV) and dwell times .

Q. What computational methods predict the binding affinity of this compound to biological diols (e.g., sialic acid)?

- Methodological Answer : Perform density functional theory (DFT) calculations to model boronate ester formation. Key parameters include B-O bond lengths (1.36–1.42 Å) and dihedral angles between the phenyl ring and piperazine. Molecular docking (AutoDock Vina) with sialic acid (PDB: 3SGE) reveals binding energies (ΔG ~ -8.2 kcal/mol) and hydrogen-bond interactions with Ser99 and Glu118 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.